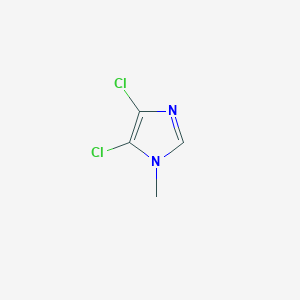

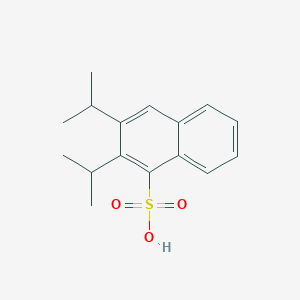

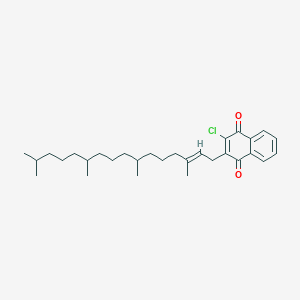

4,5-Dichloro-1-methylimidazole

Vue d'ensemble

Description

Synthesis Analysis

- Pan Fu-you (2009) described the synthesis of a closely related compound, 5-Chloro-1-methyl-4-nitroimidazole, from diethyl ethaneioate through a four-step reaction. This process includes amination, cyclization, salt formation, and nitration, and was characterized using NMR, IR, and MS techniques (Pan Fu-you, 2009).

Molecular Structure Analysis

- Arjunan et al. (2014) conducted a comprehensive study on the molecular structure of 5-chloro-1-methyl-4-nitroimidazole, using B3LYP and B3PW91 methods to determine optimized geometrical structural parameters, harmonic vibrational frequencies, natural bonding orbital analysis, and frontier molecular orbitals (Arjunan et al., 2014).

Chemical Reactions and Properties

- Liu Qian-feng (2010) developed a new method for synthesizing 5-chloro-1-methyl-4-nitroimidazole, a compound closely related to 4,5-Dichloro-1-methylimidazole, indicating the potential chemical reactions and properties of these compounds. The synthesis involved aminolysis, semi-ring reaction, and nitration, with the process being energy-efficient and yielding a high output (Liu Qian-feng, 2010).

Physical Properties Analysis

- Gürbüz et al. (2016) synthesized and characterized 5,6-Dichloro/dimethyl-2-(2´,3´/2´,4´/2´,5´/3´,4´/3´,5´-dimethoxyphenyl)-1H-benzimidazoles, a class of compounds structurally similar to this compound. Their study included physical properties like molecular geometry, zero point energy, dipole moment, and charge distributions, providing insights into the physical properties of this family of compounds (Gürbüz et al., 2016).

Chemical Properties Analysis

- Mary et al. (2014) explored the chemical properties of 5-chloro-2-((4-chlorophenoxy)methyl)benzimidazole, a compound similar to this compound. Their research involved analyzing the HOMO and LUMO, charge transfer within the molecule, and molecular electrostatic potential, which are essential aspects of understanding the chemical properties of this class of compounds (Mary et al., 2014).

Applications De Recherche Scientifique

Corrosion Inhibition : Imidazole and its derivatives, including 4,5-Dichloro-1-methylimidazole, have been studied for their efficiency as corrosion inhibitors for copper in acidic environments. These compounds show promising results in protecting copper surfaces from corrosion, suggesting their potential application in industries where copper is a common material (Gašparac et al., 2000).

Pharmaceutical and Agricultural Chemicals : 4-Methylimidazole, a related compound, is widely used in the manufacture of pharmaceuticals, photographic chemicals, dyes, pigments, cleaning, and agricultural chemicals. It is also found as a by-product in some foods and tobacco smoke. Its potential for human exposure makes it a subject of toxicological studies (Chan et al., 2007).

Food Additives : In food science, 4-Methylimidazole is often discussed concerning its presence in caramel colors and other food additives. It is a compound of interest due to its potential health effects, necessitating effective methods for its detection and quantification in various food products (Moretton et al., 2011).

Nucleic Acids Research : 4,5-Dicyanoimidazole, another derivative, has been used as an activator in the synthesis of oligonucleotides, showing potential in the field of genetic research and biotechnology (Vargeese et al., 1998).

Anticarcinogenic and Antioxidant Effects : Some studies have explored the anticarcinogenic and antioxidant effects of methylimidazole derivatives. These studies indicate the potential therapeutic applications of these compounds in cancer treatment and prevention (Tazehkand et al., 2017).

Organometallic Chemistry and Medicine : this compound has been used in synthesizing silver complexes with potential antibacterial and cytotoxic properties. Such studies are vital in the development of new drugs and antibacterial agents (Patil et al., 2010).

Safety and Hazards

“4,5-Dichloro-1-methylimidazole” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid dust formation, breathing mist, gas, or vapors, and contacting with skin and eye .

Mécanisme D'action

Target of Action

4,5-Dichloro-1-methylimidazole is a type of imidazole compound . Imidazoles are key components of functional molecules used in a variety of applications . .

Mode of Action

For instance, 4-Methylimidazole, a related compound, has been shown to interact with targets such as Carbonic anhydrase 2, Myoglobin, and Carbonic anhydrase 5A, mitochondrial . The specific interactions of this compound with its targets and the resulting changes are currently unknown.

Biochemical Pathways

Imidazoles are known to be key components of functional molecules that are used in a variety of everyday applications .

Result of Action

It is known that the chlorination of 1,2-dialkyl-5-chloroimidazoles and this compound with chlorine in glacial acetic acid leads to oxidation of the imidazole ring with the formation of n-alkyloxamides .

Action Environment

It is known that the reaction conditions, such as temperature and the presence of other chemicals, can influence the synthesis and reactions of imidazole compounds .

Propriétés

IUPAC Name |

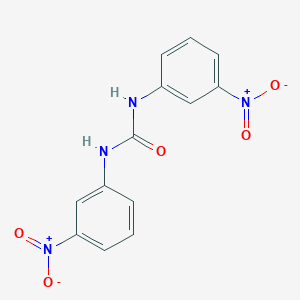

4,5-dichloro-1-methylimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4Cl2N2/c1-8-2-7-3(5)4(8)6/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVYQLPWYFQBZOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC(=C1Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20343683 | |

| Record name | 4,5-dichloro-1-methylimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20343683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1192-53-6 | |

| Record name | 4,5-dichloro-1-methylimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20343683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6,6-Dimethylbicyclo[3.1.1]hept-3-en-2-one](/img/structure/B72627.png)

![1-[Prop-2-enyl(propoxy)phosphoryl]oxypropane](/img/structure/B72647.png)